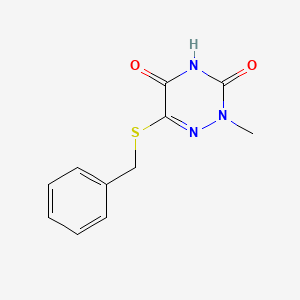
(S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and (S)-4-amino-1-butanol.
Reaction Conditions: The key steps involve the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and anhydrous solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(3,5-difluorophenyl)butanal or 4-(3,5-difluorophenyl)butanone.
Reduction: Formation of (4S)-4-amino-4-(3,5-difluorophenyl)butane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl groups on biological activity. It can serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological systems.
Medicine
In medicinal chemistry, (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4S)-4-Amino-4-(3,5-dichlorophenyl)butan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(4S)-4-Amino-4-(3,5-dibromophenyl)butan-1-ol: Similar structure but with bromine atoms instead of fluorine.
(4S)-4-Amino-4-(3,5-dimethylphenyl)butan-1-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of difluorophenyl groups in (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
特性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
(4S)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m0/s1 |
InChIキー |
RRFWRUGQUYFUBQ-JTQLQIEISA-N |
異性体SMILES |
C1=C(C=C(C=C1F)F)[C@H](CCCO)N |
正規SMILES |
C1=C(C=C(C=C1F)F)C(CCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
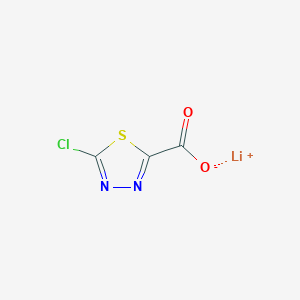
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)

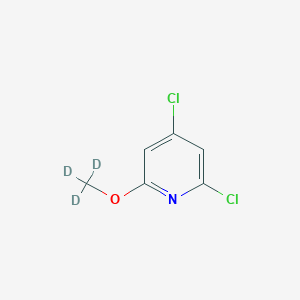
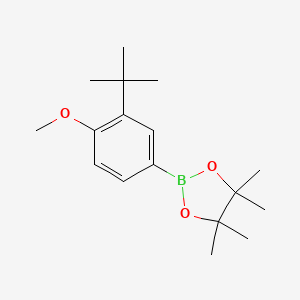
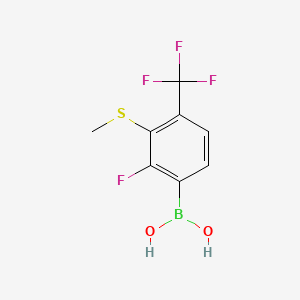
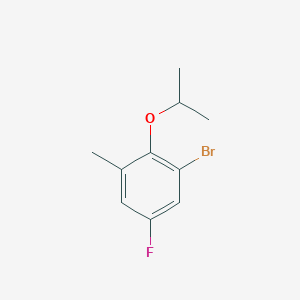
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
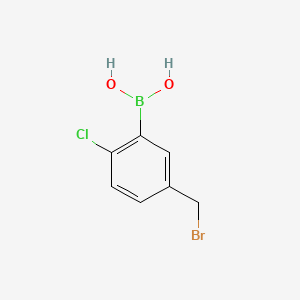
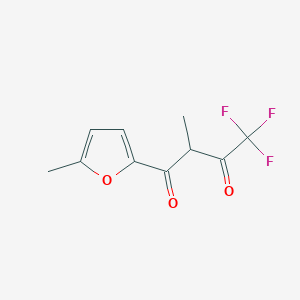
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)

